3-(2-Chloroethyl)oxolane-3-carboxylic acid
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Overview
Description
3-(2-Chloroethyl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C7H11ClO3. It is also known as 3-(2-chloroethyl)tetrahydrofuran-3-carboxylic acid. This compound is characterized by the presence of a chloroethyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)oxolane-3-carboxylic acid typically involves the reaction of 2-chloroethanol with tetrahydrofuran-3-carboxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the oxolane ring. The general reaction scheme is as follows:
Starting Materials: 2-chloroethanol and tetrahydrofuran-3-carboxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the oxolane ring can lead to the formation of diols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
3-(2-Chloroethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The oxolane ring structure also contributes to its reactivity and ability to interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)oxolane-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
3-(2-Iodoethyl)oxolane-3-carboxylic acid: Similar structure but with an iodo group instead of a chloro group.
3-(2-Fluoroethyl)oxolane-3-carboxylic acid: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
3-(2-Chloroethyl)oxolane-3-carboxylic acid is unique due to the presence of the chloroethyl group, which imparts specific reactivity and chemical properties. This makes it particularly useful in certain synthetic applications and research studies .
Properties
IUPAC Name |
3-(2-chloroethyl)oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-3-1-7(6(9)10)2-4-11-5-7/h1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPAXYNFVDWGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CCCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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